
N-Benzyl-N-methylmethaniminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-methylmethaniminium iodide is a chemical compound known for its unique structure and reactivity. It is an organic iodide salt that has found applications in various fields of chemistry and industry. The compound is characterized by the presence of a benzyl group attached to a methylmethaniminium ion, with iodide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methylmethaniminium iodide typically involves the reaction of benzylamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)\text{I} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-methylmethaniminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield benzyl alcohol, while oxidation with potassium permanganate can produce benzaldehyde.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-methylmethaniminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-methylmethaniminium iodide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the iodide ion serving as a leaving group. The benzyl group provides stability to the intermediate species formed during the reaction, facilitating the overall process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylmethyleneammonium iodide: Similar in structure but with two methyl groups instead of a benzyl group.
Benzyltrimethylammonium iodide: Contains three methyl groups attached to the nitrogen atom along with a benzyl group.
Uniqueness
N-Benzyl-N-methylmethaniminium iodide is unique due to the presence of both a benzyl group and a methyl group attached to the nitrogen atom. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations.
Eigenschaften
CAS-Nummer |
138536-00-2 |
|---|---|
Molekularformel |
C9H12IN |
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
benzyl-methyl-methylideneazanium;iodide |
InChI |
InChI=1S/C9H12N.HI/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,1,8H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CDBMLRWVZPGTIY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](=C)CC1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


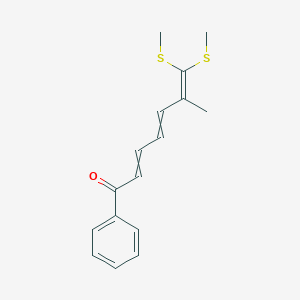
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

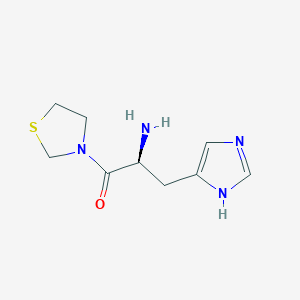
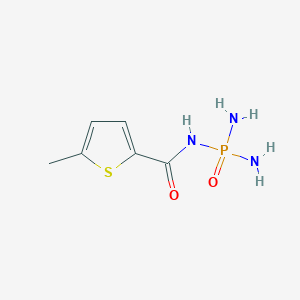

![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)

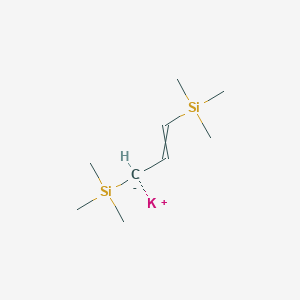
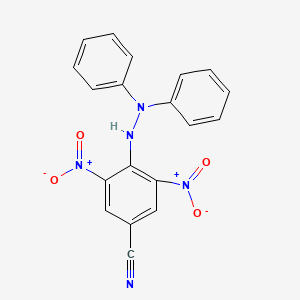

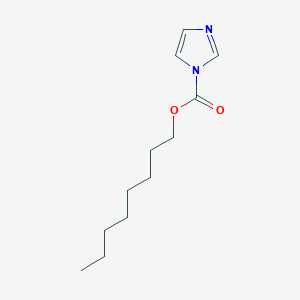
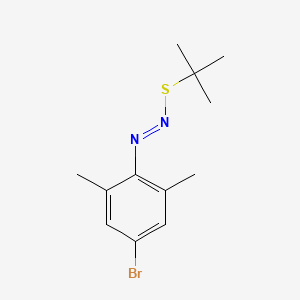
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
